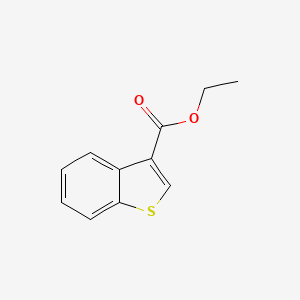

Ethyl 1-benzothiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

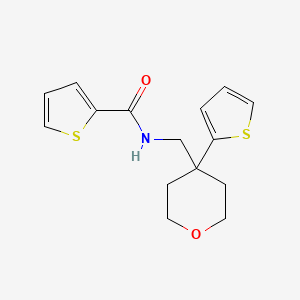

Ethyl 1-benzothiophene-3-carboxylate is a chemical compound with the CAS Number: 19156-49-1 . It has a molecular weight of 206.27 and is a liquid at room temperature . The IUPAC name for this compound is ethyl 1-benzothiophene-3-carboxylate .

Synthesis Analysis

The synthesis of 1-benzothiophene-3-carboxylate derivatives, including Ethyl 1-benzothiophene-3-carboxylate, involves both the assembly of the heterocyclic core and the functionalization of position 3 of benzothiophene . Tandem Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates allows the preparation of substituted 1-benzothiophene-3-carboxamides . A convenient method for the preparation of benzothiophenes is intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides .Molecular Structure Analysis

The ethyl 1-benzothiophene-3-carboxylate molecule contains a total of 25 bond(s). There are 15 non-H bond(s), 11 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 10 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), and 1 ester(s) .Chemical Reactions Analysis

The reaction of aryne intermediates with alkynyl sulfides affords benzo[b]thiophenes . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .Physical And Chemical Properties Analysis

Ethyl 1-benzothiophene-3-carboxylate is a liquid at room temperature . It has a molecular weight of 206.27 .Aplicaciones Científicas De Investigación

Organic Field-Effect Transistors (OFETs)

Ethyl 1-benzothiophene-3-carboxylate derivatives are used in the development of high-mobility OFET devices. These materials are valued for their electronic properties which contribute to the performance of OFETs .

Dye-Sensitized Solar Cells (DSSCs)

This compound has been utilized as an alternative to fullerene in DSSCs. Its structural properties aid in the absorption and conversion of solar energy into electricity, making it a valuable component in solar cell technology .

Organic Photovoltaics (OPVs)

In OPVs, Ethyl 1-benzothiophene-3-carboxylate derivatives serve as non-fullerene acceptors. Their role is crucial in the creation of efficient and stable OPV systems .

Medicinal Chemistry

Benzothiophene derivatives, including Ethyl 1-benzothiophene-3-carboxylate, are present in many bioactive compounds. They are important in the synthesis of molecules with potential therapeutic applications .

Materials Science

These compounds have diverse applications in materials science due to their unique chemical properties. They are used in the synthesis of new materials with specific desired characteristics .

Organic Light-Emitting Diodes (OLEDs)

Ethyl 1-benzothiophene-3-carboxylate derivatives are also used in the fabrication of OLEDs. Their electronic properties are essential for the development of efficient and bright OLEDs .

Safety and Hazards

Direcciones Futuras

The synthesis of 1-benzothiophene-3-carboxylate derivatives, including Ethyl 1-benzothiophene-3-carboxylate, is a topic of interest for many researchers . The possibility of adapting the outlined methods for the synthesis of other polyaromatic systems with biological activity increases the value of this research for a wide range of synthetic chemists .

Mecanismo De Acción

Ethyl 1-benzothiophene-3-carboxylate

belongs to the class of organic compounds known as benzothiophenes, which are aromatic heterocyclic compounds containing a benzene fused to a thiophene ring . Benzothiophene derivatives have been found to exhibit a wide range of biological activities and are considered valuable molecular scaffolds in medicinal chemistry .

Propiedades

IUPAC Name |

ethyl 1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2S/c1-2-13-11(12)9-7-14-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYWFFQGZZINDPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-benzothiophene-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(1-hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2960815.png)

![3,4,5-trimethoxy-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2960818.png)

![3-[(4-Chlorophenyl)methyl]-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2960819.png)

![2-(Phenylmethoxycarbonylaminomethyl)spiro[2.3]hexane-2-carboxylic acid](/img/structure/B2960823.png)

![[3,4,5-Triacetyloxy-6-(2-methoxyphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2960829.png)

![6-[2-(2-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2960831.png)

![3-[[1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2960832.png)